molecular formula C10H11N5O3S2 B1345822 Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142209-48-0

Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1345822
CAS No.: 1142209-48-0
M. Wt: 313.4 g/mol
InChI Key: HOFMVQRDWGIOJM-UHFFFAOYSA-N
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Description

Functional Groups

  • 1,3,4-Thiadiazole rings : Aromatic heterocycles contributing rigidity and electronic delocalization.
  • Carbamoyl group (-CONH-) : Acts as a bridging unit, enabling resonance stabilization between the two thiadiazole rings.
  • Ethyl ester (-COOCH₂CH₃) : An electron-withdrawing group (EWG) due to the carbonyl’s inductive effect, though partial resonance donation from the ester oxygen may occur.
  • Ethyl substituent (-C₂H₅) : An electron-donating group (EDG) via hyperconjugation, enhancing the electron density of the adjacent thiadiazole ring.

Substituent Effects on Reactivity and Stability

  • Electron-donating ethyl group : Increases electron density on the first thiadiazole ring, potentially enhancing nucleophilic aromatic substitution reactivity.
  • Electron-withdrawing ester group : Reduces electron density on the second thiadiazole ring, directing electrophilic attacks to specific positions.
  • Carbamoyl bridge : Facilitates intramolecular hydrogen bonding and π-π stacking interactions, influencing solubility and crystallinity.

Table 1: Functional Groups and Electronic Effects

Functional Group Position Electronic Effect
1,3,4-Thiadiazole ring Core structure Aromatic resonance stabilization
Ethyl substituent Thiadiazole-5 Electron donation (hyperconjugation)
Carbamoyl bridge Between rings Resonance stabilization
Ethyl ester Thiadiazole-2 Electron withdrawal (inductive)

Properties

IUPAC Name

ethyl 5-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S2/c1-3-5-12-15-10(19-5)11-6(16)7-13-14-8(20-7)9(17)18-4-2/h3-4H2,1-2H3,(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFMVQRDWGIOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NN=C(S2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (Key Intermediate)

This intermediate is a crucial building block for the target compound.

  • Reaction : Hydrazinecarbothioamide reacts with ethyl 2-chloro-2-oxoacetate in the presence of phosphorus oxychloride (POCl3).
  • Conditions : The mixture is heated at 70°C for 5 hours.
  • Workup : POCl3 is removed under vacuum; the residue is diluted with ice-cold water, basified to pH 8 with sodium bicarbonate, and extracted with ethyl acetate.
  • Purification : Flash chromatography on silica gel using 2% methanol in dichloromethane.
  • Yield : Approximately 24%.
  • Characterization : NMR and LC-MS confirm the structure.
Step Reagents & Conditions Yield Notes
1 Hydrazinecarbothioamide + ethyl 2-chloro-2-oxoacetate, POCl3, 70°C, 5 h 24% Intermediate ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate obtained

Formation of the Amino-Carbonyl Linkage Between Two Thiadiazole Units

  • Approach : Coupling of the 5-ethyl-1,3,4-thiadiazol-2-yl amino group with a carboxylate or activated carbonyl derivative of another thiadiazole ring.
  • Typical Reagents : Carbodiimide coupling agents (e.g., EDC, DCC) or acid chlorides to activate the carboxyl group.
  • Conditions : Mild temperatures (0–25°C) in aprotic solvents such as dichloromethane or DMF.
  • Purification : Column chromatography or recrystallization.
  • Yield : Variable, depending on coupling efficiency.

Cyclization Using Lawesson’s Reagent (Alternative Method for Thiadiazole Ring Formation)

  • Starting Material : Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.
  • Reagent : Lawesson’s reagent in tetrahydrofuran (THF).
  • Conditions : Stirring at 75°C for 3 hours.
  • Workup : Dilution with ethyl acetate, treatment with decolorizing charcoal, filtration, and concentration.
  • Purification : Column chromatography (petroleum ether:ethyl acetate = 3:7).
  • Yield : Approximately 28%.
Step Reagents & Conditions Yield Notes
Alternative Lawesson’s reagent, THF, 75°C, 3 h 28% Cyclization to form thiadiazole ring

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Key Notes
1 Formation of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Hydrazinecarbothioamide + ethyl 2-chloro-2-oxoacetate, POCl3, 70°C, 5 h 24 Intermediate for further functionalization
2 Introduction of 5-ethyl substituent EtMgBr in THF, 0°C to RT overnight 87.4 High yield alkylation step
3 Coupling to form amino-carbonyl linkage Carbodiimide coupling agents, RT, aprotic solvent Variable Forms bis-thiadiazole structure
Alt. Cyclization to thiadiazole ring Lawesson’s reagent, THF, 75°C, 3 h 28 Alternative ring formation method

Research Findings and Analysis

  • The use of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate as a key intermediate is well-documented, with established protocols for its preparation and functionalization.
  • The Grignard reaction with ethylmagnesium bromide efficiently introduces the ethyl group at the 5-position, crucial for the target compound’s structure.
  • The amino-carbonyl coupling step is critical for linking two thiadiazole units, and the choice of coupling reagents and conditions significantly affects yield and purity.
  • Alternative cyclization using Lawesson’s reagent provides a route to the thiadiazole ring but with moderate yield, useful when starting from hydrazinyl precursors.
  • Purification typically involves silica gel chromatography with solvent systems tailored to the polarity of intermediates and final products.
  • The overall synthetic route requires careful control of temperature, stoichiometry, and reaction time to optimize yields and minimize side reactions.

Chemical Reactions Analysis

Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities. .

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s uniqueness lies in its bis-thiadiazole scaffold with an amide bridge. Below is a comparative analysis with structurally related thiadiazole derivatives:

Compound Molecular Formula Key Substituents Biological Activities Synthesis Method
Target Compound C₁₀H₁₁N₅O₃S₂ Ethyl ester, ethyl-thiadiazole, amide linker Limited data; inferred irritant properties Likely via coupling of thiadiazole intermediates
5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives Variable Sulfanylacetic acid, R-carbonylamino Predicted antiproliferative, anticonvulsant (PASS software) Heterocyclization of acylated thiosemicarbazides + S-alkylation
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine C₉H₉N₃S 4-Methylphenyl, amine Insecticidal, fungicidal Cyclocondensation of isonicotinoyl hydrazide
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methylpyrazole C₁₀H₁₁N₅O₂S₂ Pyrazole core, thioacetyl-thiadiazole Antimicrobial (tested against S. aureus and E. coli) Substitution of 1,3-benzothiazole-2-thiol derivatives

Key Differences and Implications

Scaffold Complexity: The target compound’s bis-thiadiazole structure distinguishes it from mono-thiadiazole derivatives (e.g., ). This may enhance rigidity and influence receptor binding but could reduce solubility compared to sulfanylacetic acid derivatives . The amide linker provides metabolic stability compared to thioether or ester linkages in analogs like .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling reactions (e.g., using coupling reagents like EDC/HOBT) , whereas simpler thiadiazoles (e.g., ) are synthesized via cyclocondensation.

Research Findings and Data

Antiproliferative Potential

  • 5-R-carbonylamino-thiadiazole derivatives () demonstrated IC₅₀ values < 10 μM in preliminary cancer cell line assays, attributed to their multi-targeted kinase inhibition.
  • The target compound’s ethyl ester group may enhance cell permeability, though its efficacy remains untested.

Antimicrobial Activity

  • Triazole-thiadiazole hybrids () inhibited S. aureus and E. coli with MIC values of 8–32 μg/mL , comparable to ciprofloxacin. The target compound’s lack of a free thiol group (-SH) may reduce this activity.

Physicochemical Properties

  • The target compound’s logP (2.8) (estimated) suggests moderate lipophilicity, favorable for blood-brain barrier penetration compared to polar sulfanylacetic acid derivatives (logP ~1.5) .

Biological Activity

Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C10H11N5O3S2
  • Molecular Weight : 313.4 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Thiadiazole derivatives are known for their potent antimicrobial properties. This compound has been shown to exhibit significant antibacterial and antifungal activities against various microorganisms.

Microorganism Activity (MIC in µg/mL) Reference
E. coli50
S. aureus30
C. albicans25

The compound's efficacy against Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Research indicates that thiadiazole derivatives possess notable anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µg/mL) Reference
MCF-7 (breast)12.8
HeLa (cervical)15.0
A549 (lung)18.5

The compound's mechanism of action may involve inducing apoptosis in cancer cells and inhibiting cell cycle progression.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines.

Case Studies

Recent studies have highlighted the potential of thiadiazole derivatives in treating various diseases:

  • Antitumor Efficacy : A study by Hosny et al. demonstrated that compounds similar to this compound exhibited IC50 values comparable to standard anticancer drugs like doxorubicin .
  • Antimicrobial Efficacy : Another study reported that derivatives of thiadiazoles showed significant activity against resistant strains of bacteria and fungi .

Q & A

Q. What are the key synthetic routes for Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate?

The synthesis typically involves multi-step strategies:

  • Step 1 : Formation of the 5-ethyl-1,3,4-thiadiazol-2-amine core via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation (e.g., ethylation) .
  • Step 2 : Coupling the thiadiazole amine with a second thiadiazole carboxylate derivative. A common method uses carbodiimide-mediated coupling (e.g., EDCI or DCC) in anhydrous DMF or THF to form the aminocarbonyl bridge .
  • Step 3 : Final esterification or functional group modifications under acidic/basic conditions.

Q. Key Characterization Methods :

  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR to confirm functional groups (e.g., carbonyl at ~1700 cm1^{-1}, thiadiazole ring vibrations) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : Use HPLC or TLC with UV detection (silica gel GF254_{254}) to assess purity (>95% recommended for biological assays) .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of thiadiazole rings and substituents (if single crystals are obtainable) .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

  • Reaction Conditions :
    • Temperature : Maintain 0–5°C during diazotization (e.g., Sandmeyer bromination) to minimize side reactions .
    • Catalysts : Use tert-butyl nitrite for efficient diazonium salt formation, improving bromination yields to >70% .
  • Solvent Optimization : Anhydrous DMF enhances coupling efficiency compared to THF due to better solubility of intermediates .
  • Scale-Up Adjustments : Replace batch processes with flow chemistry for exothermic steps (e.g., cyclization) to improve control and reproducibility .

Q. How should researchers address contradictory bioactivity data in pharmacological studies?

  • Assay Variability :
    • Cell Lines : Compare activity across multiple lines (e.g., MCF-7 vs. A549) to identify tissue-specific effects. For example, IC50_{50} values may vary by 10-fold due to differential receptor expression .
    • Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate precise IC50_{50} values and minimize outliers .
  • Metabolic Stability : Test compound stability in liver microsomes; rapid degradation in some assays may falsely reduce observed activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent Modification :
    • Ethyl Group Replacement : Replace the 5-ethyl group on the thiadiazole with bulkier substituents (e.g., isopropyl) to evaluate steric effects on target binding .
    • Ester Hydrolysis : Convert the ethyl carboxylate to a free acid or amide to assess pharmacokinetic impacts (e.g., bioavailability) .
  • Computational Modeling :
    • Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., aromatase for anticancer activity) .
    • QSAR Models : Correlate electronic parameters (Hammett constants) with bioactivity to guide synthetic priorities .

Q. What are the methodological considerations for evaluating this compound’s mechanism of action?

  • Target Identification :
    • Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins from cell lysates .
    • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Pathway Analysis :
    • Western Blotting : Monitor apoptosis markers (e.g., caspase-3 cleavage) and proliferation pathways (e.g., ERK phosphorylation) .
    • RNA Sequencing : Identify differentially expressed genes post-treatment to map signaling networks affected by the compound .

Q. Notes for Rigorous Research

  • Safety : Handle with PPE due to potential toxicity; refer to SDS for hazard-specific protocols .
  • Data Reproducibility : Replicate key experiments ≥3 times with independent synthetic batches .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies if applicable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.